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Introduction

Darolutamide (ODM-201) is a structurally distinct, potent androgen receptor (AR) inhibitor
approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC)
and metastatic hormone-sensitive prostate cancer (MHSPC). Its unique chemical structure
results in a favorable safety profile with low blood-brain barrier penetration. This technical guide
provides an in-depth overview of the early-phase clinical trial data for darolutamide, focusing
on its mechanism of action, pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action

Darolutamide is a non-steroidal AR antagonist that competitively inhibits the binding of
androgens to the AR.[1][2] Its mechanism of action involves a multi-faceted blockade of the AR
signaling pathway:

o Competitive Androgen Receptor Binding: Darolutamide and its major active metabolite,
keto-darolutamide, bind with high affinity to the ligand-binding domain of the AR, effectively
competing with androgens like testosterone and dihydrotestosterone (DHT).[1][3]

e Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates
from the cytoplasm to the nucleus to initiate gene transcription. Darolutamide disrupts this
process, preventing the AR from reaching its target genes.[1]
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 Alteration of Co-regulator Recruitment: The transcriptional activity of the AR is dependent on
the recruitment of co-regulator proteins. Darolutamide alters the conformation of the AR,
which in turn inhibits the recruitment of these essential co-regulators.

This comprehensive inhibition of the AR signaling pathway ultimately leads to decreased
expression of androgen-dependent genes, resulting in reduced prostate cancer cell
proliferation and tumor growth.

Signaling Pathway

The following diagram illustrates the mechanism of action of darolutamide in blocking the
androgen receptor signaling pathway.
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Androgen Receptor Binding Affinity Assay (Competition Binding Assay)
e Objective: To determine the binding affinity of darolutamide to the wild-type AR.

o Methodology: A competition binding assay was performed using cytosolic lysates from the
ventral prostates of castrated rats, which are a rich source of AR. A radiolabeled synthetic
androgen, such as [3H]R1881, was used as the ligand. Increasing concentrations of
darolutamide were incubated with the AR-containing lysate and the radioligand. The amount
of radioligand displaced by darolutamide was measured to determine its inhibitory constant
(Ki), a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

In Vivo Tumor Growth Inhibition in Xenograft Models
o Objective: To evaluate the anti-tumor activity of darolutamide in a living organism.

o Methodology: Human prostate cancer cell lines, such as VCaP (vertebral-cancer of the
prostate), which overexpress the AR, were used. These cells were subcutaneously injected
into immunocompromised male mice (e.g., nude or SCID mice). Once tumors were
established, the mice were castrated to create a castration-resistant prostate cancer model.
Darolutamide was then administered orally to the mice, and tumor growth was monitored
over time and compared to a control group receiving a vehicle solution. Tumor volume was
typically measured with calipers. At the end of the study, tumors were excised and weighed.

Early-Phase Clinical Trials

ARADES Trial (NCT01317641, NCT01429064) - Phase I/11

o Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor
activity of darolutamide in men with metastatic castration-resistant prostate cancer
(mCRPC).

o Design: This was an open-label, dose-escalation (Phase |) and dose-expansion (Phase Il)
trial.

o Phase | (Dose Escalation): Patients received escalating daily doses of darolutamide
(ranging from 200 mg to 1800 mg) to determine the maximum tolerated dose (MTD) and
recommended Phase Il dose.
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o Phase Il (Dose Expansion): Patients were randomized to receive one of three daily doses
of darolutamide (200 mg, 400 mg, and 1400 mg) to further evaluate safety and efficacy.

e Key Inclusion Criteria:

o Men with histologically confirmed adenocarcinoma of the prostate.

o Progressive mCRPC despite surgical or medical castration.

o Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
o Key Assessments:

o Safety: Monitored through adverse event reporting, physical examinations, vital signs, and
laboratory tests.

o Pharmacokinetics: Blood samples were collected at various time points to determine
plasma concentrations of darolutamide and its active metabolite, keto-darolutamide.

o Efficacy: Primarily assessed by measuring changes in prostate-specific antigen (PSA)
levels from baseline. A PSA response was typically defined as a 250% decrease from
baseline. Radiographic progression was also assessed.

Phase | Study in Japanese Patients

o Objective: To evaluate the safety, tolerability, and pharmacokinetics of darolutamide in
Japanese patients with mCRPC.

o Design: An open-label, non-randomized, two-cohort, dose-escalating study.

o Single-Dose Period: Patients received a single dose of darolutamide (300 mg or 600 mg)
under both fasting and fed conditions.

o Multiple-Dose Period: Patients received darolutamide 300 mg twice daily or 600 mg twice
daily with food for 12 weeks.

o Key Assessments: Similar to the ARADES trial, focusing on safety, pharmacokinetics, and
PSA response.
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Quantitative Data Summary
Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Darolutamide in Japanese mCRPC

Patients
AUC(0-tlast)
Cmax (pg/mL)
o . (ug-himL) Tmax (h)
Dose Condition (Geometric . .
(Geometric (Median)
Mean)
Mean)
300 mg Fasting 1.03 11.2 4.0
300 mg Fed 2.59 28.3 4.0
600 mg Fasting 1.25 16.0 5.0
600 mg Fed 3.50 40.1 6.0

Table 2: Multiple-Dose Pharmacokinetic Parameters of Darolutamide (Day 7) in Japanese
MCRPC Patients (Fed Condition)

Cmax,md (pg/mL) .
Dose . Tmax,md (h) (Median)
(Geometric Mean)

300 mg BID 4.60 4.98

600 mg BID 5.80 5.48

Cmax: Maximum plasma concentration; AUC(0-tlast): Area under the plasma concentration-
time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax;
md: multiple-dose; BID: twice daily.

Efficacy Data

Table 3: PSA Response in the ARADES Phase Il Trial at 12 Weeks
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Daily Dose Patients with 250% PSA Decline
200 mg 29%
400 mg 33%
1400 mg 33%

Table 4: Efficacy Results from Extended Follow-up of the ARADES Trial in CYP17 Inhibitor-

naive Patients

Outcome Chemotherapy-naive Chemotherapy-pretreated
Median Time to PSA
) 25.2 months Not Reached
Progression
Median Time to Radiographic
14.0 months 7.2 months

Progression

Safety Data

Table 5: Common Treatment-Emergent Adverse Events in the ARADES Phase I/l Trial

Adverse Event Frequency
Fatigue/Asthenia 12-15%

Hot Flush 5%
Decreased Appetite 4%

Back Pain 14%
Constipation 13%

Note: The majority of adverse events were mild to moderate (Grade 1 or 2). No dose-limiting
toxicities were reported in the Phase | portion of the ARADES trial, and the maximum tolerated

dose was not reached.
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Workflow for a Darolutamide In Vivo Xenograft Study
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Logical Relationship: Dose Escalation in Phase | Clinical
Trial

Click to download full resolution via product page

Dose Escalation Logic in a Phase | Trial

Conclusion

The early-phase clinical trials of darolutamide have demonstrated a favorable safety and
tolerability profile, along with promising anti-tumor activity in patients with castration-resistant
prostate cancer. The pharmacokinetic data indicate predictable absorption and exposure, with
bioavailability significantly increased when taken with food. The mechanism of action, involving
potent and multi-faceted inhibition of the androgen receptor signaling pathway, provides a
strong rationale for its clinical efficacy. These early findings have paved the way for larger,
pivotal Phase lll trials that have ultimately led to its approval as a standard of care in specific
prostate cancer settings.

Need Custom Synthesis?
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darolutamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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